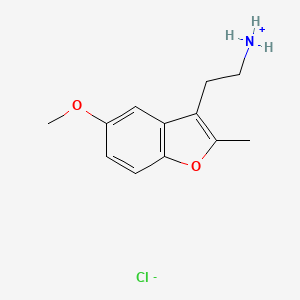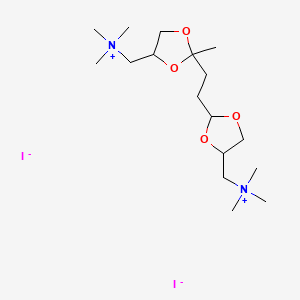
Ammonium, (2-methyl-2-(2-(4-(trimethylammoniomethyl)2-dioxolanyl)ethyl)-4-dioxolanylmethyl)trimethyl-, diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, (2-methyl-2-(2-(4-(trimethylammoniomethyl)2-dioxolanyl)ethyl)-4-dioxolanylmethyl)trimethyl-, diiodide is a complex organic compound with a unique structure. It is characterized by the presence of multiple dioxolane rings and trimethylammonium groups, which contribute to its distinct chemical properties.
準備方法
The synthesis of this compound involves multiple steps, typically starting with the formation of the dioxolane rings. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the structure of the compound, potentially leading to the formation of simpler molecules.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and other nucleophiles.
科学的研究の応用
Ammonium, (2-methyl-2-(2-(4-(trimethylammoniomethyl)2-dioxolanyl)ethyl)-4-dioxolanylmethyl)trimethyl-, diiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to understand its effects on different biological systems.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: The compound can be used in industrial processes, particularly those involving complex organic synthesis.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The trimethylammonium groups may play a role in its binding to certain receptors or enzymes, leading to various biological effects. The pathways involved in its action can be complex and may require further research to fully understand.
類似化合物との比較
Compared to other similar compounds, Ammonium, (2-methyl-2-(2-(4-(trimethylammoniomethyl)2-dioxolanyl)ethyl)-4-dioxolanylmethyl)trimethyl-, diiodide stands out due to its unique structure and properties. Similar compounds may include other ammonium-based compounds with dioxolane rings, but the specific arrangement and functional groups in this compound give it distinct characteristics.
特性
CAS番号 |
41040-70-4 |
|---|---|
分子式 |
C17H36I2N2O4 |
分子量 |
586.3 g/mol |
IUPAC名 |
trimethyl-[[2-[2-[2-methyl-4-[(trimethylazaniumyl)methyl]-1,3-dioxolan-2-yl]ethyl]-1,3-dioxolan-4-yl]methyl]azanium;diiodide |
InChI |
InChI=1S/C17H36N2O4.2HI/c1-17(21-13-15(23-17)11-19(5,6)7)9-8-16-20-12-14(22-16)10-18(2,3)4;;/h14-16H,8-13H2,1-7H3;2*1H/q+2;;/p-2 |
InChIキー |
QKKGADPMFVIYIE-UHFFFAOYSA-L |
正規SMILES |
CC1(OCC(O1)C[N+](C)(C)C)CCC2OCC(O2)C[N+](C)(C)C.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B13730517.png)
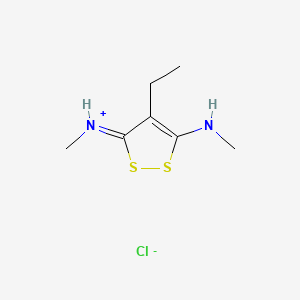
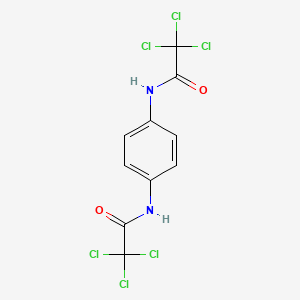
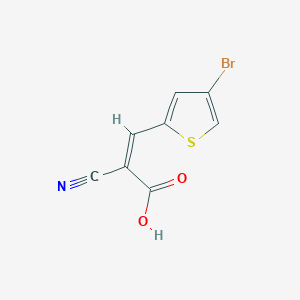


![4-Iodo-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide](/img/structure/B13730549.png)
![N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13730565.png)
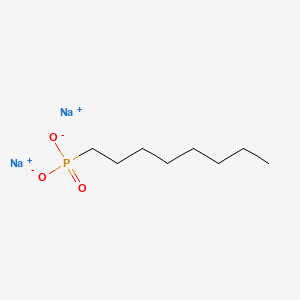
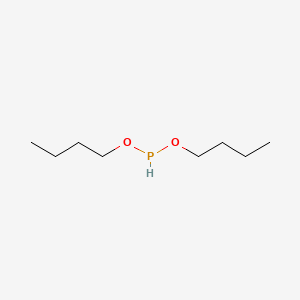
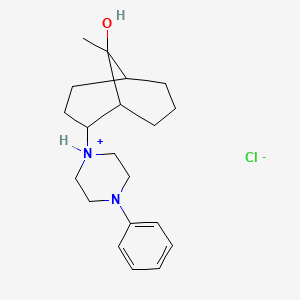

![Diethyl {[bis(2-hydroxyethyl)amino]methylidene}propanedioate](/img/structure/B13730597.png)
